PL-3994

Description

This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a natriuretic peptide receptor-A agonist; structure in first source

Propriétés

Numéro CAS |

952295-80-6 |

|---|---|

Formule moléculaire |

C82H127N27O20S2 |

Poids moléculaire |

1875.2 g/mol |

Nom IUPAC |

2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37S)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid |

InChI |

InChI=1S/C82H127N27O20S2/c1-6-9-11-15-25-62(112)98-59-41-130-131-42-60(76(126)104-56(34-47-26-28-49(111)29-27-47)79(129)109-39-57(66(83)116)105-77(127)61(109)24-18-32-93-82(88)89)107-74(124)58(40-110)106-78(128)65(44(4)8-3)108-70(120)52(23-17-31-92-81(86)87)100-73(123)55(36-64(114)115)103-69(119)51(21-10-7-2)99-68(118)50(22-16-30-91-80(84)85)97-63(113)38-94-67(117)45(5)96-71(121)53(33-46-19-13-12-14-20-46)101-72(122)54(102-75(59)125)35-48-37-90-43-95-48/h12-14,19-20,26-29,37,43-45,50-61,65,110-111H,6-11,15-18,21-25,30-36,38-42H2,1-5H3,(H2,83,116)(H,90,95)(H,94,117)(H,96,121)(H,97,113)(H,98,112)(H,99,118)(H,100,123)(H,101,122)(H,102,125)(H,103,119)(H,104,126)(H,105,127)(H,106,128)(H,107,124)(H,108,120)(H,114,115)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)/t44-,45+,50-,51+,52-,53-,54-,55-,56-,57+,58-,59+,60-,61-,65-/m0/s1 |

Clé InChI |

HSHVZRILAMZYHY-WXSGKXQHSA-N |

SMILES isomérique |

CCCCCCC(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)[C@@H](C)CC)CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5C[C@@H](NC(=O)[C@@H]5CCCNC(=N)N)C(=O)N |

SMILES canonique |

CCCCCCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)C(C)CC)CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CC(NC(=O)C5CCCNC(=N)N)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

PL-3994: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL-3994 is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A) that has demonstrated potential therapeutic applications in cardiovascular and respiratory diseases. This document provides a detailed technical guide on the core mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. Developed by Palatin Technologies, this compound is engineered for enhanced stability and prolonged biological activity compared to endogenous natriuretic peptides.

Core Mechanism of Action: NPR-A Agonism and cGMP Upregulation

This compound functions as a selective agonist for the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a transmembrane guanylyl cyclase that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The elevated intracellular levels of cGMP act as a second messenger, mediating a range of physiological effects, including smooth muscle relaxation, vasodilation, and natriuresis.[1]

A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), an enzyme responsible for the rapid breakdown of endogenous natriuretic peptides like atrial natriuretic peptide (ANP).[1][2] This resistance confers a significantly longer biological half-life to this compound, allowing for sustained pharmacological activity.[1][3]

The primary signaling pathway for this compound is initiated by its binding to NPR-A. This binding event triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The subsequent increase in cGMP levels leads to the activation of cGMP-dependent protein kinases, which in turn phosphorylate downstream targets to elicit cellular responses.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency across different species.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor | Species | Ki (nM) |

| NPR-A | Human | 1[4] |

| NPR-A | Dog | 41[4] |

| NPR-A | Rat | 10[4] |

| NPR-C | Human | 7[4] |

Table 2: Functional Potency (EC50) for cGMP Generation

| Receptor | Species | EC50 (nM) |

| NPR-A | Human | 2[4] |

| NPR-A | Dog | 3[4] |

| NPR-A | Rat | 14[4] |

Table 3: In Vitro Relaxation of Pre-contracted Tissues

| Tissue | Species | IC50 (nM) |

| Trachea | Guinea Pig | 42.7[1][2][4] |

Experimental Protocols

The following section outlines the general methodologies employed in the characterization of this compound's mechanism of action, as inferred from published research.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound for natriuretic peptide receptors.

-

Cell Lines: Human embryonic kidney (HEK) cells stably expressing recombinant human, dog, or rat NPR-A are commonly used.

-

Radioligand: A radiolabeled form of a known NPR-A ligand, such as ¹²⁵I-labeled atrial natriuretic peptide (ANP), is used.

-

Procedure:

-

Cell membranes expressing the receptor of interest are incubated with the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

-

cGMP Generation Assays

These functional assays measure the ability of this compound to stimulate the production of cGMP.

-

Cell Lines: HEK cell lines expressing the desired NPR-A ortholog are utilized.

-

Procedure:

-

Cells are plated and grown to a suitable confluency.

-

The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cGMP.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cGMP concentration is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

-

Therapeutic Potential and Clinical Development

This compound has been investigated for its therapeutic potential in conditions characterized by smooth muscle constriction and fluid imbalance. Its bronchodilator properties suggest utility in the treatment of asthma.[4] Furthermore, its role in promoting natriuresis and vasodilation has led to its investigation in the context of heart failure.[5][6] Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound in both healthy volunteers and patient populations.[3][7]

Conclusion

This compound is a potent and selective NPR-A agonist with a mechanism of action centered on the stimulation of cGMP production. Its resistance to enzymatic degradation offers a significant pharmacokinetic advantage over endogenous natriuretic peptides. The quantitative data from in vitro studies confirm its high affinity and functional potency at the NPR-A receptor. The detailed understanding of its molecular interactions and signaling cascade provides a solid foundation for its ongoing clinical development and exploration of its therapeutic applications.

References

- 1. arizona-mall.com [arizona-mall.com]

- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medindia.net [medindia.net]

- 4. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PL 3994 - AdisInsight [adisinsight.springer.com]

- 6. palatin.com [palatin.com]

- 7. Palatin Technologies Reports Positive Results of Phase 2a Clinical Study with this compound for the Treatment of Heart Failure - BioSpace [biospace.com]

PL-3994: A Comprehensive Technical Overview of a Novel Natriuretic Peptide Receptor-A Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PL-3994, a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A). This compound has been investigated for its potential therapeutic applications in cardiovascular and respiratory diseases, primarily due to its potent vasodilatory and bronchodilatory effects. This document summarizes its molecular target, mechanism of action, and key quantitative data from preclinical studies, and provides detailed experimental methodologies for the foundational assays used in its characterization.

Core Molecular Target and Mechanism of Action

This compound is a structural analog of the endogenous atrial natriuretic peptide (ANP) and is designed to selectively bind to and activate the natriuretic peptide receptor-A (NPR-A).[1][2][3][4] The biological actions of natriuretic peptides are mediated through three distinct receptor subtypes: NPR-A, NPR-B, and NPR-C.[1] NPR-A and NPR-B are guanylyl cyclase-linked receptors, and their activation leads to the intracellular production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] In contrast, NPR-C primarily functions as a clearance receptor, removing natriuretic peptides from circulation, and can also inhibit adenylyl cyclase.[1]

This compound acts as a full agonist at the NPR-A receptor.[1][2] Its binding to NPR-A initiates a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, leading to a variety of downstream physiological effects, including smooth muscle relaxation, vasodilation, and bronchodilation.[1]

A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the rapid breakdown of endogenous natriuretic peptides.[1][2] This resistance to enzymatic degradation contributes to a longer duration of action compared to native ANP.[1][6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound for various natriuretic peptide receptors across different species.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor | Species | Ki (nM) | Reference |

| NPR-A | Human | 1 | [1][2] |

| NPR-A | Dog | 41 | [1][2] |

| NPR-A | Rat | 10 | [1][2] |

| NPR-C | Human | 7 | [1][2] |

Table 2: Functional Potency (EC50) of this compound for cGMP Generation

| Receptor | Species | EC50 (nM) | Reference |

| NPR-A | Human | 2 | [1][2] |

| NPR-A | Dog | 3 | [1][2] |

| NPR-A | Rat | 14 | [1][2] |

| NPR-B | Human | No effect up to 10 µM | [1] |

Table 3: Functional Activity (IC50) in Tissue-Based Assays

| Assay | Tissue | Pre-contraction Agent | IC50 (nM) | Reference |

| Relaxation | Guinea-pig trachea | Carbachol (0.5 µM) | 42.7 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Radioligand Binding Assay for NPR-A

Objective: To determine the binding affinity (Ki) of this compound for the NPR-A receptor.

Materials:

-

HEK-293 cells stably expressing recombinant human, dog, or rat NPR-A.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Radioligand: ¹²⁵I-labeled atrial natriuretic peptide (¹²⁵I-ANP).

-

Non-labeled this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Harvest HEK-293 cells expressing the target NPR-A receptor.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membrane preparation, a fixed concentration of ¹²⁵I-ANP, and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled ANP.

-

Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cGMP Generation Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating cGMP production.

Materials:

-

Intact HEK-293 cells stably expressing recombinant human, dog, or rat NPR-A.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

This compound at various concentrations.

-

Cell lysis buffer.

-

cGMP enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA) kit.

Methodology:

-

Cell Culture and Treatment:

-

Plate the HEK-293 cells in multi-well plates and grow to a suitable confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis and cGMP Quantification:

-

Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

-

Collect the cell lysates.

-

Measure the concentration of cGMP in the cell lysates using a commercially available cGMP ELISA or RIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Determine the cGMP concentration in each sample from the standard curve.

-

Plot the cGMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal cGMP response).

-

This comprehensive guide provides a detailed overview of the molecular pharmacology of this compound, offering valuable information for researchers and professionals in the field of drug development. The provided data and methodologies can serve as a foundation for further investigation into the therapeutic potential of this and similar NPR-A agonists.

References

- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. palatin.com [palatin.com]

- 5. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medindia.net [medindia.net]

PL-3994 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Cranbury, NJ – December 10, 2025 – PL-3994, a novel synthetic peptide, is emerging as a promising therapeutic agent with a unique signaling pathway centered on the natriuretic peptide system. This technical guide provides an in-depth overview of the core signaling pathway of this compound, its molecular interactions, and the experimental methodologies used to elucidate its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Signaling Pathway of this compound

This compound is a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] Its primary mechanism of action involves binding to NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity. This binding event triggers a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1]

A critical feature of this compound is its resistance to degradation by the enzyme neutral endopeptidase (NEP).[1][3] NEP is the primary enzyme responsible for the inactivation of endogenous natriuretic peptides. By resisting NEP-mediated degradation, this compound exhibits a prolonged duration of action compared to its natural counterparts.[1][3]

The elevation of intracellular cGMP levels initiates a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG). PKG, a serine/threonine kinase, phosphorylates a variety of intracellular proteins in different cell types, leading to diverse physiological responses.

In vascular smooth muscle cells, PKG activation leads to vasodilation by:

-

Decreasing intracellular calcium concentrations.

-

Desensitizing the contractile apparatus to calcium.

In cardiac cells, the this compound signaling pathway has been shown to play a role in reducing cardiac hypertrophy and fibrosis.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical pharmacological studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) |

| NPR-A | Human | 1 |

| NPR-A | Dog | 41 |

| NPR-A | Rat | 10 |

| NPR-C | Human | 7 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[2][3]

Table 2: Functional Potency of this compound (cGMP Generation)

| Cell Line/Tissue | Species | EC50 (nM) |

| HEK293 cells expressing NPR-A | Human | 2 |

| HEK293 cells expressing NPR-A | Dog | 3 |

| HEK293 cells expressing NPR-A | Rat | 14 |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[1][2]

Table 3: Functional Potency of this compound (Smooth Muscle Relaxation)

| Tissue | Species | IC50 (nM) |

| Trachea | Guinea Pig | 42.7 |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3]

Table 4: Resistance to Neutral Endopeptidase (NEP) Degradation

| Peptide | Percent Remaining after 2 hours |

| This compound | 92% |

| Atrial Natriuretic Peptide (ANP) | ≤1% |

| C-type Natriuretic Peptide (CNP) | ≤1% |

This table demonstrates the significant resistance of this compound to degradation by human NEP compared to natural natriuretic peptides.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competitive Binding Assay for NPR-A

This assay is used to determine the binding affinity (Ki) of this compound for the NPR-A receptor.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) overexpressing the human NPR-A receptor. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to NPR-A (e.g., 125I-labeled Atrial Natriuretic Peptide), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cGMP Generation Assay

This assay measures the ability of this compound to stimulate the production of cGMP in cells expressing the NPR-A receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NPR-A are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and grown to a specific confluency.

-

Assay Conditions: The cell culture medium is replaced with a pre-warmed assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP.

-

Stimulation: Cells are then treated with varying concentrations of this compound or a control agonist (e.g., ANP) for a specific time period (e.g., 10-15 minutes) at 37°C.

-

Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration in the cell lysates is then quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

-

Data Analysis: The cGMP concentrations are plotted against the log of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Isolated Guinea Pig Tracheal Ring Relaxation Assay

This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation.

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out and placed in a cold, oxygenated physiological salt solution (Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a period of time. Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as carbachol (B1668302) or histamine (B1213489) to induce a stable, submaximal contraction.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured as a decrease in the isometric tension.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the contractile agent. The IC50 value, the concentration of this compound that causes 50% of the maximal relaxation, is then calculated.

Visualizations

This compound Signaling Pathway

References

- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. giffordbioscience.com [giffordbioscience.com]

The Discovery and Development of PL-3994: A Novel Natriuretic Peptide Receptor-A Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PL-3994 is a synthetic peptidomimetic and a selective agonist of the natriuretic peptide receptor-A (NPR-A), which has been investigated for its therapeutic potential in cardiovascular and respiratory diseases, including heart failure and asthma.[1] Developed by Palatin Technologies, this novel compound was designed to overcome the limitations of endogenous natriuretic peptides, such as rapid degradation by neutral endopeptidase (NEP), thereby offering a more sustained pharmacodynamic effect.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological profile, mechanism of action, and key experimental data.

Introduction: The Rationale for a Stable NPR-A Agonist

The natriuretic peptide system plays a crucial role in cardiovascular homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), the endogenous ligands for NPR-A, elicit a range of beneficial effects, including vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[2][3] In pathological conditions such as heart failure, the natriuretic peptide system is activated as a compensatory mechanism. However, the therapeutic utility of native natriuretic peptides is limited by their short half-life due to rapid clearance by NEP and the natriuretic peptide clearance receptor (NPR-C).[4]

This compound was engineered to address these limitations. It is a synthetic analog of ANP that incorporates a novel amino acid mimetic structure, rendering it resistant to degradation by NEP.[1] This enhanced stability leads to a prolonged half-life and sustained activation of the NPR-A signaling pathway, making it a promising candidate for the treatment of diseases characterized by impaired natriuretic peptide signaling.

Mechanism of Action

This compound selectively binds to and activates NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity.[1] Upon ligand binding, NPR-A catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[2] Elevated intracellular cGMP levels mediate the downstream physiological effects of this compound.

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties and therapeutic potential.

In Vitro Studies

3.1.1. Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of this compound for natriuretic peptide receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (this compound).

Experimental Protocol: Radioligand Binding Assay (General)

-

Receptor Source: Membranes from cells recombinantly expressing human NPR-A, NPR-B, or NPR-C.

-

Radioligand: Typically [¹²⁵I]-ANP or a similar high-affinity radiolabeled ligand.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain receptor integrity.

-

Incubation: A mixture of cell membranes, radioligand, and competitor drug is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Ki (nM) |

| NPR-A | Human | 1 |

| NPR-C | Human | 7 |

Data compiled from publicly available research.

3.1.2. Functional Activity: cGMP Generation

The functional activity of this compound as an NPR-A agonist was assessed by measuring its ability to stimulate cGMP production in cells expressing the receptor.

Experimental Protocol: cGMP Generation Assay (General)

-

Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected with the human NPR-A gene.

-

Stimulation: Cells are treated with varying concentrations of this compound for a specific duration.

-

Lysis: The cells are lysed to release intracellular cGMP.

-

Detection: cGMP levels in the cell lysates are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal cGMP response (EC₅₀) is determined.

Table 2: In Vitro Functional Activity (EC₅₀) of this compound

| Assay | Species | EC₅₀ (nM) |

| cGMP Generation | Human | 2 |

Data compiled from publicly available research.

3.1.3. Resistance to Neutral Endopeptidase (NEP) Degradation

To evaluate its stability, this compound was incubated with human recombinant NEP, and its degradation was compared to that of native natriuretic peptides.

Experimental Protocol: NEP Resistance Assay (General)

-

Enzyme: Recombinant human neutral endopeptidase (rhNEP).

-

Substrates: this compound and a control peptide (e.g., ANP).

-

Incubation: The peptides are incubated with rhNEP at 37°C for a specified time.

-

Analysis: The amount of intact peptide remaining at various time points is quantified by high-performance liquid chromatography (HPLC).

A key finding was that after 2 hours of incubation with hNEP, 92% of this compound remained intact, whereas native ANP was almost completely degraded.

In Vivo Studies

3.2.1. Asthma Model: Methacholine-Induced Bronchoconstriction in Guinea Pigs

The potential of this compound as a bronchodilator was investigated in a guinea pig model of methacholine-induced bronchoconstriction.[5][6][7][8][9]

Experimental Protocol: Methacholine-Induced Bronchoconstriction

-

Animal Model: Male Hartley guinea pigs.

-

Anesthesia: Animals are anesthetized.

-

Surgical Preparation: A tracheotomy is performed, and the animal is connected to a ventilator.

-

Drug Administration: this compound is administered intratracheally at various doses.

-

Bronchoconstriction Induction: Animals are challenged with an aerosolized solution of methacholine.

-

Outcome Measurement: Total lung resistance and dynamic compliance are measured to assess the degree of bronchoconstriction.

-

Data Analysis: The dose of this compound that causes a 50% inhibition of the methacholine-induced bronchoconstriction (ID₅₀) is calculated.

This compound demonstrated a dose-dependent inhibition of methacholine-induced bronchoconstriction.

Table 3: In Vivo Bronchodilator Activity of this compound

| Model | Species | Endpoint | Result |

| Methacholine-induced bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Dose-dependent |

Data compiled from publicly available research.

3.2.2. Heart Failure Model: Transverse Aortic Constriction (TAC) in Mice

The therapeutic potential of this compound in heart failure was evaluated in a mouse model of pressure overload-induced cardiac hypertrophy and fibrosis, induced by transverse aortic constriction (TAC).[10][11][12][13]

Experimental Protocol: Transverse Aortic Constriction (TAC) Model

-

Animal Model: C57BL/6 mice.

-

Surgical Procedure: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to induce a pressure overload on the left ventricle.

-

Drug Administration: this compound is administered, typically via subcutaneous injection or osmotic minipump, starting at a specified time post-TAC.

-

Outcome Measurements:

-

Echocardiography: To assess cardiac function and dimensions (e.g., left ventricular ejection fraction, wall thickness).

-

Histology: To quantify cardiac hypertrophy (cardiomyocyte cross-sectional area) and fibrosis (collagen deposition using Masson's trichrome or Picrosirius red staining).

-

Gene Expression Analysis: To measure the expression of markers of cardiac hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, III) by quantitative real-time PCR.

-

Preclinical data from these studies indicated that treatment with this compound significantly reduced cardiac hypertrophy and pro-fibrotic and inflammatory gene activation.[14]

Clinical Development

This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy volunteers.[15]

-

Study Population: 26 healthy male subjects.

-

Dosing: Single subcutaneous injections of this compound or placebo.

-

Primary Endpoint: Safety and tolerability.

-

Pharmacodynamic Endpoints: Changes in blood pressure, plasma cGMP levels, urine volume, and sodium excretion.

Results: this compound was well-tolerated with no serious adverse events reported. It produced dose-related decreases in blood pressure, increases in plasma cGMP, and enhanced diuresis and natriuresis.[15]

Phase 2a Clinical Trial

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in volunteers with controlled hypertension.[16]

-

Study Population: 21 volunteers with controlled hypertension who were taking antihypertensive medications.

-

Dosing: Single subcutaneous injections of this compound or placebo.

-

Primary Endpoint: To demonstrate the safety of this compound in patients on common antihypertensive medications, with a prespecified reduction in systemic blood pressure.

-

Pharmacodynamic Endpoints: Plasma cGMP levels.

Results: The study met its primary endpoint, demonstrating that this compound can be safely administered to patients taking common antihypertensive medications.[16] No serious adverse events were observed. Elevations in plasma cGMP levels were sustained for several hours after a single dose.[16]

Table 4: Summary of Early-Phase Clinical Trials of this compound

| Phase | Study Population | Design | Key Findings |

| Phase 1 | Healthy Volunteers | Randomized, double-blind, placebo-controlled, single ascending dose | Well-tolerated; dose-dependent decrease in blood pressure and increase in plasma cGMP, diuresis, and natriuresis.[15] |

| Phase 2a | Volunteers with controlled hypertension | Randomized, double-blind, placebo-controlled, single ascending dose | Safe in patients on antihypertensive medications; sustained elevation of plasma cGMP.[16] |

Data compiled from publicly available press releases and scientific presentations.

Conclusion

This compound is a novel, selective NPR-A agonist with a promising pharmacological profile characterized by high potency, selectivity, and resistance to enzymatic degradation. Preclinical studies have demonstrated its potential as a bronchodilator for asthma and as a therapeutic agent to mitigate cardiac hypertrophy and fibrosis in heart failure. Early-phase clinical trials have established a favorable safety and tolerability profile and have provided evidence of its intended pharmacodynamic effects in humans. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in its target indications.

References

- 1. Palatin Technologies, Inc. Issued U.S. Patent for Key Component in this compound Drug Candidate [prnewswire.com]

- 2. researchprotocols.org [researchprotocols.org]

- 3. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 14. Preclinical Data on this compound for Heart Failure and Resistant Hypertension Presented at 2015 Heart Failure Society of America Annual Meeting [prnewswire.com]

- 15. Palatin Technologies Presents this compound Clinical Trial Results at the 12th Annual Scientific Meeting of the Heart Failure Association of America - BioSpace [biospace.com]

- 16. fiercebiotech.com [fiercebiotech.com]

PL-3994: A Potent and NEP-Resistant Natriuretic Peptide Receptor-A Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PL-3994 is a synthetic cyclic peptide analog of the endogenous atrial natriuretic peptide (ANP) that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2][3] A key characteristic of this compound is its significant resistance to degradation by neutral endopeptidase (NEP), the primary enzyme responsible for the rapid in vivo clearance of native natriuretic peptides.[2][3] This resistance profile suggests the potential for a longer duration of action compared to endogenous ligands.[2][3] By activating NPR-A, this compound stimulates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), leading to a cascade of downstream physiological effects, including vasodilation, bronchodilation, and anti-inflammatory and anti-fibrotic activities.[4][5] Preclinical studies have demonstrated its potential therapeutic utility in cardiovascular and respiratory diseases, such as heart failure and asthma.[2][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating NPR-A, a transmembrane guanylyl cyclase receptor.[2][5] The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain.[6] This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which mediates various downstream signaling events, resulting in smooth muscle relaxation, vasodilation, and other physiological responses.[7]

The signaling pathway is initiated by the binding of this compound to NPR-A. This leads to the activation of guanylyl cyclase and the production of cGMP from GTP. cGMP then activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets, ultimately leading to physiological effects such as smooth muscle relaxation.

Pharmacological Properties

Receptor Binding Affinity and Functional Potency

This compound demonstrates high affinity for NPR-A across different species, although with some variability.[2][3] It also potently stimulates cGMP production in cells expressing these receptors. Notably, this compound exhibits significantly lower affinity for the natriuretic peptide receptor-C (NPR-C), the clearance receptor for natriuretic peptides, and has no significant effect on cGMP generation via NPR-B.[2][3]

| Parameter | Human | Dog | Rat | Reference |

| NPR-A Binding Affinity (Ki, nM) | 1 | 41 | 10 | [2][3] |

| NPR-A Functional Potency (EC50, nM for cGMP generation) | 2 | 3 | 14 | [2][3] |

| hNPR-C Binding Affinity (Ki, nM) | 7 | - | - | [2][3] |

In Vitro and In Vivo Activity

This compound has been shown to induce relaxation of pre-contracted airway smooth muscle in both guinea pig and human tissues.[2][3] In vivo studies in guinea pigs have demonstrated its ability to inhibit bronchoconstriction without significant cardiovascular effects.[2][3]

| Assay | Species | Metric | Value | Reference |

| Tracheal Relaxation | Guinea Pig | IC50 | 42.7 nM | [1][2] |

| Bronchodilation (in vivo) | Guinea Pig | Inhibition of methacholine-induced bronchoconstriction | Dose-dependent | [2][3] |

| Human Precision-Cut Lung Slices (hPCLS) Relaxation | Human | Relaxation of pre-contracted tissue | Concentration-dependent | [2] |

Resistance to Neutral Endopeptidase (NEP)

A key advantage of this compound is its resistance to degradation by NEP. This is in stark contrast to the natural ligands, ANP and CNP, which are rapidly metabolized.[2][3]

| Compound | % Remaining after 2h incubation with hNEP | Reference |

| This compound | 92% | [2][3] |

| ANP | ≤1% | [2][3] |

| CNP | ≤1% | [2][3] |

Preclinical and Clinical Development

Preclinical studies have highlighted the therapeutic potential of this compound in heart failure, where it has been shown to reduce cardiac hypertrophy and pro-fibrotic and inflammatory gene activation.[4][8] Phase 1 and Phase 2a clinical trials have been conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound.[9] These studies have demonstrated that this compound can be safely administered and leads to dose-related increases in cGMP levels, diuresis, and natriuresis.[9] A clinical trial has also investigated its use in patients with mild to moderate asthma.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory procedures and the available information on this compound studies.

NPR-A Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity (Ki) of this compound for the NPR-A receptor.

References

- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

PL-3994: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL-3994 is a synthetic cyclic peptide that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A). Engineered for enhanced stability, it exhibits significant resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of endogenous natriuretic peptides. This prolonged activity makes this compound a promising therapeutic candidate for conditions such as heart failure and asthma, where activation of the NPR-A pathway is beneficial. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a complex cyclic peptide with a unique amino acid sequence designed for high affinity to NPR-A and resistance to enzymatic degradation.

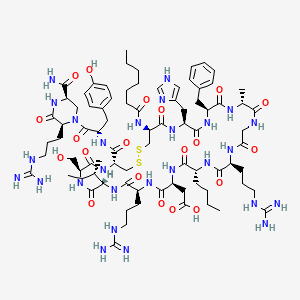

Structure: The primary structure of this compound is Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2.[1] This sequence includes a disulfide bridge between the two cysteine residues, forming a cyclic core, and features a C-terminal amide and a proprietary arginine mimetic to enhance its stability and activity.

Chemical and Physical Data: A summary of the known chemical and physical properties of this compound is presented in Table 1. While specific experimental data for properties such as melting point and pKa are not readily available in the public domain, general characteristics are noted.

| Property | Value | Reference |

| Chemical Formula | C₈₂H₁₂₇N₂₇O₂₀S₂ | [2][3] |

| Molar Mass | 1875.21 g·mol⁻¹ | [3] |

| CAS Number | 952295-80-6 | [3] |

| Peptide Sequence | Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH₂ | [1] |

| Appearance | Lyophilized white powder (typical for synthetic peptides) | General Knowledge |

| Solubility | Soluble in aqueous buffers. For hydrophobic peptides, organic solvents like DMSO can be used for initial solubilization. | General Peptide Knowledge |

| Melting Point | Not reported | |

| pKa | Not reported |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for NPR-A, leading to potent biological activity. Its resistance to NEP degradation results in a prolonged pharmacodynamic effect compared to endogenous natriuretic peptides.

Receptor Binding and Functional Activity: this compound is a full agonist of NPR-A and demonstrates significantly lower affinity for the clearance receptor, NPR-C. It has negligible activity at the NPR-B receptor.[2]

| Parameter | Species | Value | Reference |

| Ki (NPR-A) | Human | 1 nM | [4][5] |

| Dog | 41 nM | [4][5] | |

| Rat | 10 nM | [4][5] | |

| Ki (NPR-C) | Human | 7 nM | [2][6] |

| EC₅₀ (cGMP generation, NPR-A) | Human | 2 nM | [4][5] |

| Dog | 3 nM | [4][5] | |

| Rat | 14 nM | [4][5] | |

| IC₅₀ (Tracheal Relaxation) | Guinea Pig | 42.7 nM | [2] |

| NEP Degradation | Human | 92% remaining after 2 hours | [2][6] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by activating the NPR-A signaling cascade. This pathway plays a crucial role in cardiovascular and pulmonary homeostasis.

Signaling Pathway: Upon binding to NPR-A, this compound induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation, vasodilation, and other physiological responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Synthesis and Purification (General Protocol)

This compound, being a cyclic peptide, is typically synthesized using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Detailed Steps:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Attachment: The C-terminal amino acid (in this case, Cysteine with appropriate side-chain protection) is attached to the resin.

-

Deprotection: The N-terminal protecting group (commonly Fmoc) is removed using a base, such as piperidine in dimethylformamide (DMF).

-

Coupling: The next protected amino acid is activated with a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Chain Elongation: Steps 3-5 are repeated for each amino acid in the sequence.

-

Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

-

Cyclization: The linear peptide is dissolved in a dilute aqueous buffer at a slightly basic pH to facilitate air oxidation and the formation of the disulfide bridge.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Neutral Endopeptidase (NEP) Degradation Assay

This assay determines the stability of this compound in the presence of NEP.

Protocol:

-

Reagents: Recombinant human NEP, this compound, a control peptide (e.g., ANP), and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: this compound or the control peptide is incubated with NEP at 37°C. Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., 1% TFA).

-

Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC. The peak area of the intact peptide is compared to the time-zero sample.

-

Data Calculation: The percentage of peptide remaining is plotted against time to determine the degradation rate. For this compound, a high percentage remaining after an extended period (e.g., 92% after 2 hours) indicates high resistance to NEP degradation.[2][6]

cGMP Generation Assay

This functional assay measures the ability of this compound to stimulate cGMP production in cells expressing NPR-A.

Protocol:

-

Cell Culture: A cell line stably expressing the target NPR-A (e.g., HEK293 cells) is cultured to confluency in 96-well plates.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound or a standard agonist (e.g., ANP) for a defined period at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cGMP.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.

-

Data Analysis: A dose-response curve is generated by plotting the cGMP concentration against the log concentration of this compound. The EC₅₀ value, representing the concentration at which 50% of the maximal response is achieved, is calculated.

Isolated Tracheal Ring Relaxation Assay

This ex vivo assay assesses the bronchodilatory effect of this compound.

Protocol:

-

Tissue Preparation: Tracheas are isolated from an appropriate animal model (e.g., guinea pig) and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂/5% CO₂. The rings are connected to a force transducer to measure isometric tension.

-

Pre-contraction: The tracheal rings are pre-contracted with a contractile agent such as carbachol (B1668302) or histamine (B1213489) to induce a stable muscle tone.

-

Drug Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the tracheal smooth muscle is recorded as a decrease in tension.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal relaxation induced by a standard bronchodilator (e.g., salbutamol). A concentration-response curve is constructed to determine the IC₅₀ value, the concentration of this compound that causes 50% of the maximal relaxation.[2]

Conclusion

This compound is a well-characterized synthetic peptide with a promising pharmacological profile as an NPR-A agonist. Its robust structure, resistance to degradation, and potent biological activity make it a valuable tool for research into the natriuretic peptide system and a potential therapeutic agent for cardiovascular and respiratory diseases. The detailed protocols provided herein offer a foundation for the further investigation and development of this and similar compounds.

References

- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. biobasic.com [biobasic.com]

- 5. researchgate.net [researchgate.net]

- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of PL-3994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PL-3994 is a synthetic peptide analog of the native atrial natriuretic peptide (ANP) that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2][3] Engineered for enhanced stability, this compound exhibits significant resistance to degradation by neutral endopeptidase (NEP), the primary enzyme responsible for the catabolism of endogenous natriuretic peptides.[1][4] This prolonged biological activity makes this compound a promising therapeutic candidate for conditions such as heart failure and severe asthma.[5][6] This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its physiological effects by selectively binding to and activating NPR-A.[3] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. Upon binding of this compound, the guanylate cyclase domain is activated, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent elevation in intracellular cGMP levels activates downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG), resulting in various cellular responses, including smooth muscle relaxation.[3]

Quantitative In Vitro Data

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The data consistently demonstrates its high affinity and potency for NPR-A, as well as its selectivity and resistance to enzymatic degradation.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor | Species | Ki (nM) | Reference |

| NPR-A | Human | 1 | [1][2] |

| NPR-A | Dog | 41 | [1][2] |

| NPR-A | Rat | 10 | [1][2] |

| NPR-C | Human | 7 | [1][2] |

Table 2: Functional Potency (EC50) for cGMP Generation

| Receptor | Species | EC50 (nM) | Reference |

| NPR-A | Human | 2 | [1][2] |

| NPR-A | Dog | 3 | [1][2] |

| NPR-A | Rat | 14 | [1][2] |

| Guinea Pig Lung Membranes | Guinea Pig | 22 | [2] |

Table 3: Functional Activity in Tissue Preparations

| Tissue | Species | Parameter | Value (nM) | Reference |

| Pre-contracted Trachea | Guinea Pig | IC50 | 42.7 | [1][2][3] |

Table 4: Stability in the Presence of Human Neutral Endopeptidase (hNEP)

| Compound | Percent Remaining after 2 hours | Reference |

| This compound | 92% | [1][4] |

| ANP | ≤1% | [1][4] |

| CNP | ≤1% | [1][4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Receptor Binding Assays

These assays determine the affinity of this compound for natriuretic peptide receptors.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably transfected with recombinant human, dog, or rat NPR-A, or human NPR-C are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

-

Membrane preparations are incubated in a binding buffer containing a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled ANP) and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cGMP Generation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cGMP.

1. Cell Culture:

-

HEK293 cells expressing the desired NPR-A construct are seeded in multi-well plates and grown to near confluence.

2. Cell Stimulation:

-

The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.

-

Cells are then incubated with varying concentrations of this compound for a specified time at 37°C.

3. Sample Preparation:

-

The reaction is terminated by lysing the cells (e.g., with 0.1 M HCl).

-

The cell lysates are centrifuged, and the supernatants are collected for cGMP measurement.

4. cGMP Quantification:

-

The concentration of cGMP in the cell lysates is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

5. Data Analysis:

-

The concentration of this compound that produces 50% of the maximal cGMP response (EC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation.

1. Tissue Preparation:

-

Tracheas are isolated from guinea pigs and cut into rings or strips.

-

The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

2. Contraction and Relaxation:

-

The tracheal preparations are pre-contracted with a submaximal concentration of a contractile agent, such as carbachol (B1668302) or histamine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to induce relaxation.

3. Data Acquisition and Analysis:

-

Changes in tissue tension are recorded isometrically.

-

The relaxation response is expressed as a percentage of the pre-contraction.

-

The concentration of this compound that causes 50% of the maximal relaxation (IC50) is determined.

Neutral Endopeptidase (NEP) Stability Assay

This assay evaluates the resistance of this compound to enzymatic degradation.

1. Incubation:

-

This compound and a control peptide (e.g., ANP) are incubated with recombinant human NEP in a suitable buffer at 37°C.

2. Sample Analysis:

-

Aliquots are taken at various time points and the enzymatic reaction is stopped (e.g., by adding a quenching solution or by heat inactivation).

-

The amount of intact peptide remaining at each time point is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

3. Data Analysis:

-

The percentage of the initial peptide remaining over time is calculated to determine the rate of degradation.

Conclusion

The in vitro data for this compound consistently demonstrates its characteristics as a potent, selective, and stable agonist of the natriuretic peptide receptor-A. Its high affinity for NPR-A translates into robust stimulation of cGMP production and subsequent smooth muscle relaxation. Furthermore, its marked resistance to degradation by neutral endopeptidase suggests a prolonged duration of action compared to endogenous natriuretic peptides. These favorable in vitro properties have provided a strong rationale for the continued clinical development of this compound for the treatment of cardiovascular and respiratory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the pharmacology of this compound and related compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cloud-clone.com [cloud-clone.com]

- 4. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sceti.co.jp [sceti.co.jp]

- 6. cGMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

PL-3994: A Comprehensive Technical Guide on its Mechanism of Action and Effects on cGMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL-3994 is a synthetic natriuretic peptide receptor-A (NPR-A) agonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of various conditions, including heart failure and asthma. Its mechanism of action is centered on the activation of NPR-A, leading to a subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This elevation in cGMP mediates a range of physiological effects, including vasodilation, natriuresis, and bronchodilation. This technical guide provides an in-depth overview of this compound, with a core focus on its pharmacological effects on cGMP signaling. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction

Natriuretic peptides are a family of hormones that play a crucial role in cardiovascular and renal homeostasis. Their biological effects are primarily mediated through the activation of natriuretic peptide receptors, which possess intrinsic guanylyl cyclase activity. Upon ligand binding, these receptors catalyze the conversion of guanosine triphosphate (GTP) to cGMP, a ubiquitous second messenger. This compound is a novel, synthetic analog of a natriuretic peptide designed for enhanced stability and prolonged half-life compared to endogenous peptides.[1] This resistance to degradation by neutral endopeptidase (NEP) makes it an attractive therapeutic candidate.[2] This document will explore the core pharmacology of this compound, with a specific emphasis on its interaction with NPR-A and the resultant impact on intracellular cGMP concentrations.

Mechanism of Action: The NPR-A/cGMP Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and activating natriuretic peptide receptor-A (NPR-A).[1] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain. The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular catalytic domain. This, in turn, initiates the conversion of GTP to cGMP.

The accumulation of intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which then phosphorylates various downstream protein targets. This cascade of events ultimately results in a variety of cellular responses, including the relaxation of smooth muscle cells, which is the basis for its vasodilatory and bronchodilatory effects.

Figure 1: this compound Signaling Pathway

Quantitative Data on cGMP Elevation

Preclinical and clinical studies have consistently demonstrated the ability of this compound to elevate cGMP levels in a dose-dependent manner. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro cGMP Generation by this compound

| Cell Line/Tissue | Species | This compound EC50 (nM) for cGMP Generation | Reference |

| Recombinant NPR-A | Human | 2 | [2] |

| Recombinant NPR-A | Dog | 3 | [2] |

| Recombinant NPR-A | Rat | 14 | [2] |

Table 2: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | This compound Ki (nM) | Reference |

| NPR-A | Human | 1 | [2] |

| NPR-A | Dog | 41 | [2] |

| NPR-A | Rat | 10 | [2] |

| NPR-C | Human | 7 | [2] |

EC50: Half maximal effective concentration; Ki: Inhibitory constant.

A Phase 2a clinical trial in volunteers with controlled hypertension showed that single subcutaneous doses of this compound resulted in elevations in plasma cGMP levels for several hours.[2] While the press release mentions this finding, specific quantitative data from this study are not publicly available.

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide. It is important to note that the full, detailed protocols are often proprietary or not fully disclosed in publications. The following are based on the available information and standard laboratory practices.

In Vitro cGMP Assay

The measurement of intracellular cGMP levels following stimulation with this compound is a cornerstone experiment. Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or fluorescence-based assay kits are typically used.

General Protocol:

-

Cell Culture: Cells expressing the target receptor (e.g., HEK293 cells stably transfected with human NPR-A) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-treatment: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a defined period. This step is crucial to prevent the degradation of cGMP by PDEs.

-

Stimulation: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time.

-

Cell Lysis: The medium is removed, and cells are lysed using a lysis buffer provided in the assay kit.

-

cGMP Measurement: The cGMP concentration in the cell lysates is determined using a competitive immunoassay format (e.g., ELISA), following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentrations in the samples are then interpolated from this curve and normalized to the protein concentration of the cell lysate.

Figure 2: General Workflow for an In Vitro cGMP Assay

Airway Smooth Muscle Relaxation Assay

The bronchodilatory effects of this compound are assessed by measuring its ability to relax pre-contracted airway smooth muscle tissue.

General Protocol:

-

Tissue Preparation: Tracheal rings or bronchial strips are isolated from an appropriate animal model (e.g., guinea pig).

-

Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

-

Contraction: The airway smooth muscle is contracted with a contractile agent, such as carbachol (B1668302) or methacholine.

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The relaxation response at each concentration is recorded as a percentage of the initial contraction. An IC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is then calculated.

Preclinical and Clinical Implications

The ability of this compound to potently and sustainably increase cGMP levels underpins its therapeutic potential. In preclinical models of heart failure, treatment with this compound has been shown to reduce cardiac hypertrophy and pro-fibrotic and inflammatory gene activation.[3] This suggests a role for this compound in mitigating the pathological remodeling associated with heart failure.

In the context of respiratory diseases, the cGMP-mediated relaxation of airway smooth muscle provides the rationale for its investigation as a treatment for asthma.[2] Clinical trials have been initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with both heart failure and asthma.[4][5] The measurement of plasma cGMP levels often serves as a key pharmacodynamic endpoint in these trials, providing evidence of target engagement and biological activity.[2]

Conclusion

This compound is a promising therapeutic agent that acts as a potent agonist of the natriuretic peptide receptor-A, leading to a significant and sustained increase in intracellular cGMP levels. This mechanism of action translates into a range of potentially beneficial physiological effects, including vasodilation, natriuresis, and bronchodilation. The quantitative data from in vitro and in vivo studies, along with the established experimental protocols for assessing its activity, provide a solid foundation for its continued development in cardiovascular and respiratory medicine. Further research and clinical trials are warranted to fully elucidate the therapeutic utility of this compound in various disease states.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Palatin Technologies Reports Positive Results of Phase 2a Clinical Study with this compound for the Treatment of Heart Failure - BioSpace [biospace.com]

- 3. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of PL-3994 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PL-3994 is a synthetic peptide analogue of the native atrial natriuretic peptide (ANP) that acts as a selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] Engineered for enhanced stability and a longer half-life compared to its endogenous counterpart, this compound has emerged as a promising therapeutic candidate in cardiovascular research, particularly for conditions such as heart failure. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies associated with the investigation of this compound's role in cardiovascular health.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating NPR-A, a transmembrane guanylyl cyclase receptor.[3] This activation leads to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in cardiovascular signaling.[3][4] Elevated cGMP levels trigger a cascade of downstream events, including the activation of protein kinase G (PKG), which collectively mediate the physiological effects of this compound.[5] These effects include vasodilation, natriuresis, and diuresis, which contribute to a reduction in blood pressure and cardiac workload.[3][4] Furthermore, the this compound-NPR-A-cGMP signaling axis has been shown to have direct anti-hypertrophic and anti-fibrotic effects on the heart.[1][6]